molecular formula C21H23N3O2S B12493358 4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B12493358
M. Wt: 381.5 g/mol
InChI Key: KVKMSSWLNSJDES-UHFFFAOYSA-N
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Description

4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, phenyl groups, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Addition of the Sulfanyl Group: The sulfanyl group is added using thiolation reactions, often involving thiol reagents.

    Final Assembly: The final compound is assembled through condensation reactions, typically under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups and the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(propan-2-yloxy)phenyl]methanamine
  • (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

6-methyl-N-phenyl-4-(2-propan-2-yloxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-13(2)26-17-12-8-7-11-16(17)19-18(14(3)22-21(27)24-19)20(25)23-15-9-5-4-6-10-15/h4-13,19H,1-3H3,(H,23,25)(H2,22,24,27)

InChI Key

KVKMSSWLNSJDES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC(C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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